Cas no 908833-98-7 (Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)

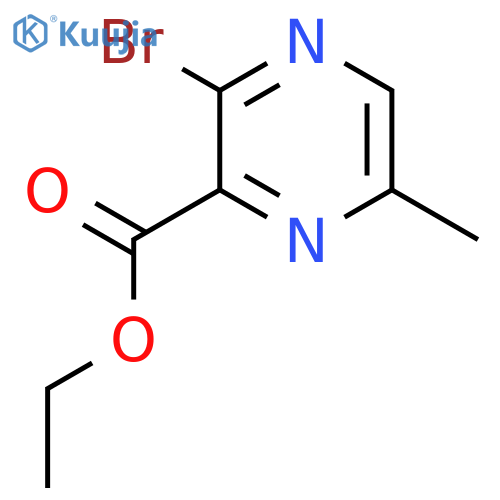

908833-98-7 structure

商品名:Ethyl 3-bromo-6-methylpyrazine-2-carboxylate

CAS番号:908833-98-7

MF:C8H9BrN2O2

メガワット:245.073261022568

CID:4823440

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-6-methylpyrazine-2-carboxylate

- 3-Bromo-6-methyl-pyrazine-2-carboxylic acid ethyl ester

-

- インチ: 1S/C8H9BrN2O2/c1-3-13-8(12)6-7(9)10-4-5(2)11-6/h4H,3H2,1-2H3

- InChIKey: OHQCPPIPAGXVQD-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)OCC)=NC(C)=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- トポロジー分子極性表面積: 52.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A099002666-5g |

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |

908833-98-7 | 97% | 5g |

$3993.00 | 2023-08-31 | |

| Alichem | A099002666-10g |

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |

908833-98-7 | 97% | 10g |

$5628.00 | 2023-08-31 | |

| Alichem | A099002666-25g |

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate |

908833-98-7 | 97% | 25g |

$10552.50 | 2023-08-31 |

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

908833-98-7 (Ethyl 3-bromo-6-methylpyrazine-2-carboxylate) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量